
Ambroxol O-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ambroxol O-glucuronide is a metabolite of ambroxol, a mucolytic agent commonly used in the treatment of respiratory diseases. Ambroxol itself is known for its ability to thin mucus, making it easier to cough up, and is widely used in conditions like chronic bronchitis and asthma. The glucuronidation of ambroxol, resulting in this compound, is a significant metabolic pathway that enhances the compound’s solubility and excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol O-glucuronide typically involves the glucuronidation of ambroxol. This process can be carried out enzymatically using recombinant human enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of cofactors like UDP-glucuronic acid and specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and the continuous supply of substrates and cofactors. The product is then purified using techniques like chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions: Ambroxol O-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of the parent compound, ambroxol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using UDP-glucuronic acid as a cofactor.
Major Products:
Hydrolysis: Ambroxol and glucuronic acid.
Conjugation: this compound.
科学的研究の応用
Ambroxol O-glucuronide has several applications in scientific research:
作用機序
Ambroxol O-glucuronide exerts its effects primarily through its role as a metabolite of ambroxol. The glucuronidation process enhances the solubility of ambroxol, facilitating its excretion from the body. This process is crucial for the detoxification and elimination of ambroxol, reducing its potential toxicity . The molecular targets involved include UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .
類似化合物との比較
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its potent analgesic effects.
Propofol O-glucuronide: A metabolite of the anesthetic propofol, involved in its detoxification and excretion.
Uniqueness: Ambroxol O-glucuronide is unique due to its specific role in the metabolism of ambroxol, a widely used mucolytic agent. Unlike other glucuronides, it is primarily involved in respiratory therapy, highlighting its importance in treating respiratory diseases .
特性
分子式 |
C19H26Br2N2O7 |
|---|---|
分子量 |
554.2 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1 |
InChIキー |
SWWWCJOOFQHHAM-IOKCRUOTSA-N |
異性体SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid](/img/structure/B13448997.png)
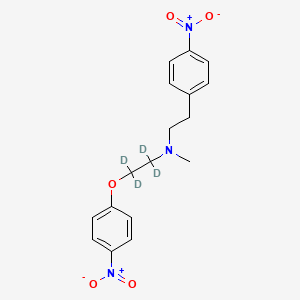
![4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol](/img/structure/B13448999.png)
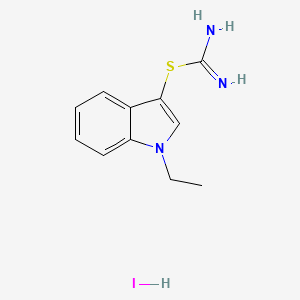
![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)
![2-Chloro-5-ethylbenzo[d]oxazole](/img/structure/B13449015.png)
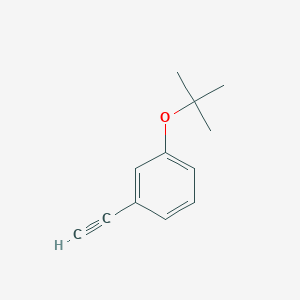
![3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)
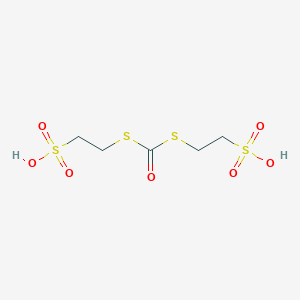
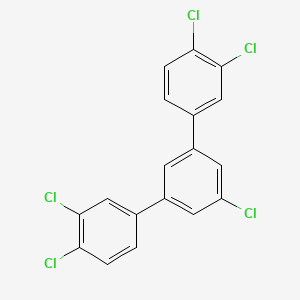
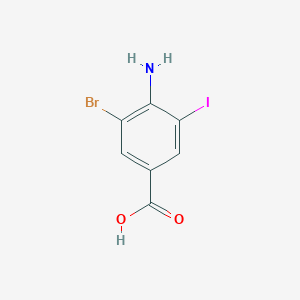
![tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13449042.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)
